(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a brominated benzylidene group, a thioxo group, and a methoxyphenoxyethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of an appropriate α-haloketone with thiourea under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the thiazolidinone core and 5-bromo-2-formylphenoxyethanol in the presence of a base such as piperidine.
Etherification: The final step involves the etherification of the intermediate product with 2-methoxyphenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Knoevenagel condensation and etherification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: undergoes several types of chemical reactions:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell proliferation and apoptosis.
Pathways: It may modulate signaling pathways related to inflammation and cell survival, leading to its observed biological effects.
Comparison with Similar Compounds
(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
Similar Compounds: Other thiazolidinones with different substituents on the benzylidene group or the thioxo group.
Uniqueness: The presence of the brominated benzylidene group and the methoxyphenoxyethoxy moiety makes this compound unique, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
(5Z)-5-[[5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4S2/c1-3-23-20(24)19(29-21(23)28)13-14-12-15(22)8-9-16(14)26-10-11-27-18-7-5-4-6-17(18)25-2/h4-9,12-13H,3,10-11H2,1-2H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYSUKAFYAFYMN-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCCOC3=CC=CC=C3OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCCOC3=CC=CC=C3OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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